![molecular formula C16H24N2O3 B2822868 (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411331-53-6](/img/structure/B2822868.png)
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide, also known as DMXAA, is a synthetic compound that has shown promising results in cancer research. This compound was first synthesized in the 1980s, and since then, researchers have been studying its potential as an anti-cancer agent.
Mechanism of Action
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide works by activating the immune system and causing the destruction of tumor blood vessels. It does this by binding to a protein called STING, which activates a signaling pathway that leads to the production of cytokines and chemokines. These molecules attract immune cells to the site of the tumor, where they attack and destroy the tumor blood vessels. This leads to the death of cancer cells and the shrinkage of tumors.
Biochemical and Physiological Effects:
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. It increases the production of cytokines and chemokines, which attract immune cells to the site of the tumor. It also causes the destruction of tumor blood vessels, which leads to the death of cancer cells. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have a short half-life in the body, which limits its effectiveness as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments. It has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further research. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has a short half-life in the body, which limits its effectiveness as an anti-cancer agent. This makes it difficult to administer in clinical settings.
Future Directions
There are several future directions for (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide research. One direction is to develop new methods for administering (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide that increase its effectiveness as an anti-cancer agent. Another direction is to investigate the use of (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Finally, researchers could investigate the use of (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that has shown promising results in cancer research. It works by activating the immune system and causing the destruction of tumor blood vessels. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have anti-tumor activity in a variety of cancer types and to enhance the effectiveness of chemotherapy and radiation therapy. However, (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has a short half-life in the body, which limits its effectiveness as an anti-cancer agent. There are several future directions for (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide research, including the development of new methods for administering (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide and investigating its use in combination with other anti-cancer agents.
Synthesis Methods
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,4-dimethoxyphenethylamine with acetyl chloride to form N-acetyl-3,4-dimethoxyphenethylamine. This compound is then reacted with 2-bromo-4-(dimethylamino)but-2-ene to form the final product, (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide. The synthesis of (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung cancer, melanoma, and colon cancer. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide works by activating the immune system and causing the destruction of tumor blood vessels, which leads to the death of cancer cells. (E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
properties
IUPAC Name |
(E)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(17-16(19)7-6-10-18(2)3)13-8-9-14(20-4)15(11-13)21-5/h6-9,11-12H,10H2,1-5H3,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVNUJAIZIIXGW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.